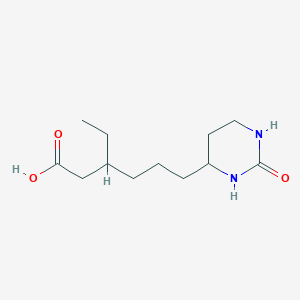

![molecular formula C14H13NO3S B5555397 3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)

3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid" is a chemical compound belonging to the class of benzoic acid derivatives. Its structure and properties make it significant in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves complex reactions with other aromatic compounds. For instance, the synthesis of certain azo-benzoic acids was achieved using NMR, UV-VIS, and IR spectroscopic techniques, and their structures were optimized using density functional theory (Baul et al., 2009). Similarly, other derivatives, like 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, were synthesized and analyzed using infrared and Raman spectroscopies, demonstrating the complexity of the synthesis processes (Kurt et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using various spectroscopic methods. For example, 4-(3-Benzoylthioureido)benzoic acid was characterized using MS, FT-IR, NMR, and UV–Visible techniques, and its structure was examined crystallographically (Aydın et al., 2010).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, highlighting their reactivity and functional diversity. For example, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates is a reaction showcasing the chemical versatility of these compounds (Liu et al., 2015).

Applications De Recherche Scientifique

Synthesis of Optically Active Compounds

Research by Foresti et al. (2003) demonstrated the use of related sulfones in the synthesis of optically active α-amino acid derivatives, important building blocks for biologically active compounds. The method involves the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, which can be prepared from benzenesulfinic acid, offering a pathway to valuable β-hydroxy-α-amino acid and α,β-diamino acid esters.

Plant Stress Tolerance Induction

Benzoic acid and its derivatives, such as sulfosalicylic acid, have been found to play a regulatory role in inducing multiple stress tolerances in plants, including tolerance to heat, drought, and chilling stresses Senaratna et al. (2004). This suggests potential agricultural applications in enhancing plant resilience against environmental stressors.

Meta-C–H Functionalization

Li et al. (2016) reported on a Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives, a significant advancement in synthetic chemistry Li et al. (2016). This methodology offers a more efficient approach for modifying benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products.

Antimicrobial Applications

Sulfonamides synthesized from substituted benzenesulfonyl chlorides and 4-aminobenzoic acid exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents Dineshkumar & Thirunarayanan (2019).

Propriétés

IUPAC Name |

3-[(4-methylphenyl)sulfinylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-5-7-13(8-6-10)19(18)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSRTUVLSHMYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Methylphenyl)sulfinyl]amino}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)